2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid hydrochloride
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Description
2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid hydrochloride is a useful research compound. Its molecular formula is C10H7Cl2F3N2O2 and its molecular weight is 315.07. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid hydrochloride are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating protein-protein interactions .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been reported to exhibit nematocidal and fungicidal activities , suggesting that they may interfere with biochemical pathways critical for the survival and reproduction of nematodes and fungi.
Pharmacokinetics
Its molecular weight (26459 g/mol ) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed in the gastrointestinal tract .
Result of Action
Given its reported nematocidal and fungicidal activities , it may cause cell death or inhibit growth in nematodes and fungi.
Biochemical Analysis
Biochemical Properties
This compound has been identified as a potential glucagon-like peptide 1 receptor (GLP-1R) activator . It interacts with the GLP-1R, which plays a crucial role in glucose control . The compound’s interaction with GLP-1R can increase GLP-1 secretion, thereby increasing glucose responsiveness .
Cellular Effects
The effects of 2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid hydrochloride on cells are primarily related to its role as a GLP-1R activator . By increasing GLP-1 secretion, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the GLP-1R . As a GLP-1R agonist, it can activate this receptor, leading to increased GLP-1 secretion and changes in gene expression .
Properties
IUPAC Name |
2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O2.ClH/c11-7-1-5(10(12,13)14)3-16-4-6(2-8(17)18)15-9(7)16;/h1,3-4H,2H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWMVBDEYOSQRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1C(F)(F)F)CC(=O)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.